N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic compound that combines an indole moiety with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling of Indole and Oxazole Moieties: The final step involves coupling the indole and oxazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindoles.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxindoles.
Reduction: Amines.
Substitution: Substituted indoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the oxazole ring can enhance binding affinity and specificity. This compound may modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the specific combination of a fluorinated indole and a methoxy-substituted oxazole. This combination can result in unique biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18FN3O3 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H18FN3O3/c1-27-16-5-2-13(3-6-16)19-11-20(28-25-19)21(26)23-9-8-14-12-24-18-7-4-15(22)10-17(14)18/h2-7,10-12,24H,8-9H2,1H3,(H,23,26) |
InChI Key |
RNFBQTMQCZQKBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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